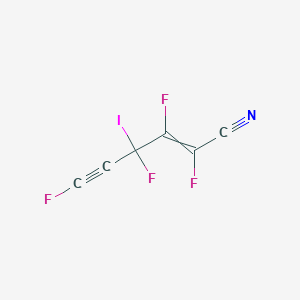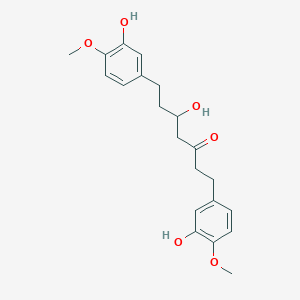
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one is a compound known for its unique chemical structure and propertiesThis compound is also known by other names such as hexahydrocurcumin and gingerenone A .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one typically involves the coupling of 1,7-dibromoheptane with 3,4-dimethoxyphenylboronic acid under copper-catalyzed conditions . Another method involves the oxidation of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with 3,4-dimethoxyphenylboronic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as TEMPO and hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one involves its interaction with molecular targets and pathways within cells. It is known to exert its effects through the modulation of oxidative stress and inflammatory pathways . The compound can interact with various enzymes and receptors, leading to changes in cellular signaling and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrocurcumin: Another compound with similar antioxidant properties.
Gingerenone A: Shares structural similarities and biological activities.
Uniqueness
5-Hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its dual hydroxyl and methoxy groups contribute to its distinct reactivity and biological activities .
Propiedades
Número CAS |
924901-48-4 |
|---|---|
Fórmula molecular |
C21H26O6 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
5-hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one |
InChI |
InChI=1S/C21H26O6/c1-26-20-9-5-14(11-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-21(27-2)19(25)12-15/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3 |
Clave InChI |
WYXGLTMKAWCXLG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


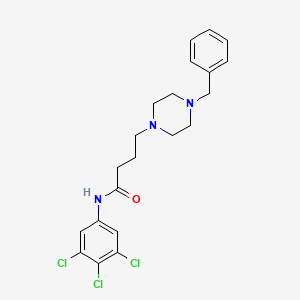
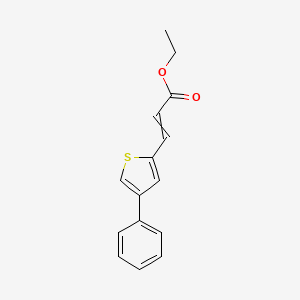
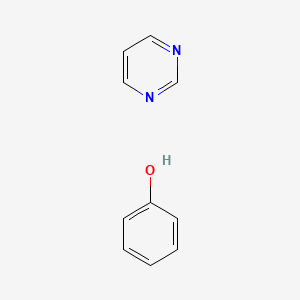
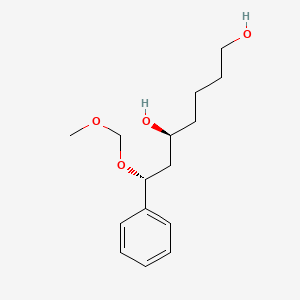
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
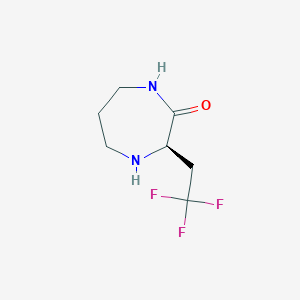
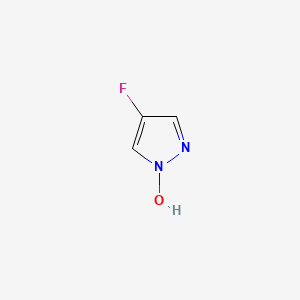

![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
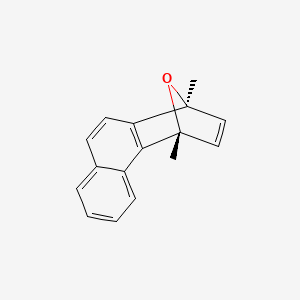
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
